4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile

Catalog No.
S12685383
CAS No.
M.F
C7H8ClN3
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile

Product Name

4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile

IUPAC Name

4-chloro-2-propan-2-ylpyrazole-3-carbonitrile

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C7H8ClN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3

InChI Key

YMVGHSCCCXJTPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)Cl)C#N

4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and agrochemicals. The presence of the chloro and isopropyl substituents, along with the carbonitrile functional group, imparts unique chemical properties that facilitate various

  • Oxidation: The carbonitrile group can be oxidized to form corresponding carboxylic acids.
  • Reduction: The carbonitrile can be reduced to yield primary amines or aldehydes.
  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols, leading to various substituted derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions. The major products formed from these reactions include various substituted pyrazoles that can be further utilized in organic synthesis .

Compounds in the pyrazole family, including 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile, have been studied for their biological activities. They have shown potential as:

  • Enzyme Inhibitors: These compounds can inhibit specific enzymes, which may lead to therapeutic effects in various diseases.
  • Antimicrobial Agents: Pyrazole derivatives have demonstrated activity against a range of microbial pathogens.
  • Anticancer Properties: Research indicates that some pyrazole derivatives exhibit cytotoxicity against cancer cell lines, making them candidates for further development in cancer therapy .

The synthesis of 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile typically involves several synthetic routes. One common method includes:

  • Starting Material: 4-Chloro-3-methylpyrazole is reacted with isopropyl bromide in the presence of a base.
  • Introduction of Carbonitrile Group: The resulting intermediate can then undergo further reactions to introduce the carbonitrile group, often using cyanogen bromide or sodium cyanide as reagents.

Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often utilizing batch reactors and purification techniques such as crystallization or chromatography .

4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile has several applications across different fields:

  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition and antimicrobial activity.
  • Agrochemicals: It is used in developing pesticides and herbicides due to its biological activity against pests.
  • Organic Synthesis: This compound serves as a building block for creating more complex heterocyclic compounds .

Studies on the interactions of 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile with biological targets are crucial for understanding its mechanism of action. Research has indicated its potential binding affinity to various enzymes and receptors, which could elucidate its pharmacological effects. Interaction studies may also explore its synergistic effects with other compounds or assess toxicity profiles .

Several compounds share structural similarities with 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde1186049-67-10.89
Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate1437457-72-10.85
5-Chloro-1H-pyrazole-4-carboxylic acid1186049-67-10.81

Uniqueness

The uniqueness of 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to similar compounds. Its ability to act as both an intermediate in organic synthesis and a potential therapeutic agent highlights its versatility and importance in research and application development .

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

169.0406750 g/mol

Monoisotopic Mass

169.0406750 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types